

Stability and storage conditions for α -bromopropiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl 2-bromo-2-propyl ketone*

Cat. No.: *B084759*

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of α -Bromopropiophenone

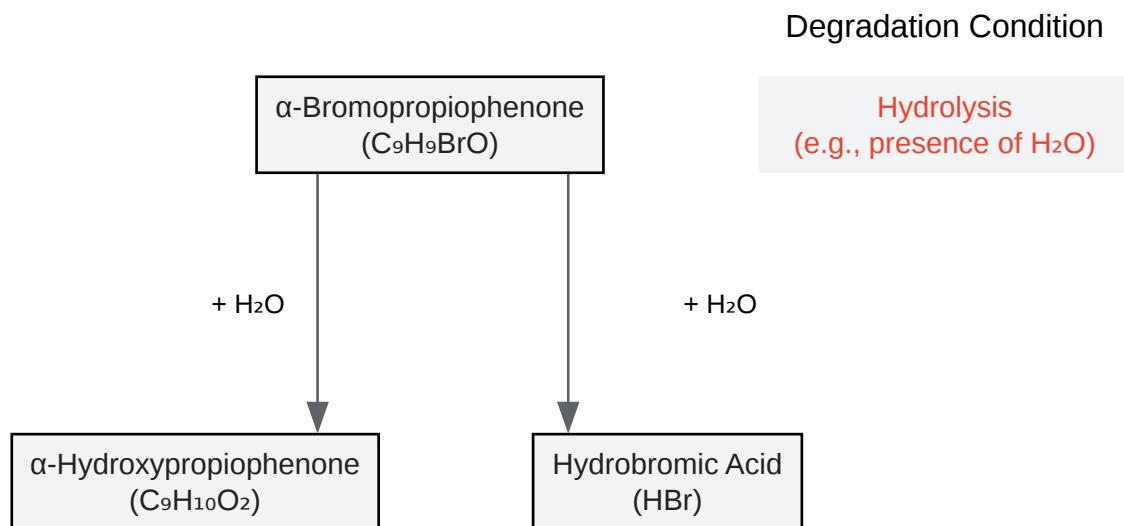
For researchers, scientists, and professionals in drug development, understanding the chemical stability and proper storage of reactive intermediates is paramount to ensuring experimental reproducibility, product purity, and safety. α -Bromopropiophenone, a common α -haloketone intermediate in organic synthesis, is valued for its reactivity but requires careful handling to prevent degradation.^[1] This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and analytical methodologies for its assessment.

Physicochemical Properties

α -Bromopropiophenone is an organic compound characterized by a phenyl group attached to a propanone moiety, with a bromine atom on the alpha carbon.^[2] This structure dictates its chemical reactivity and physical characteristics.

Property	Value	Citations
CAS Number	2114-00-3	[2]
Molecular Formula	C ₉ H ₉ BrO	[3]
Molecular Weight	213.07 g/mol	[3] [4]
Appearance	Colorless to pale yellow liquid	[2] [5]
Boiling Point	245-250 °C (lit.)	
Density	1.4 g/mL at 25 °C (lit.)	
Refractive Index	n _{20/D} 1.571 (lit.)	
Solubility	Soluble in organic solvents like ethanol, ether, and acetone	[5]

Stability Profile


The stability of α -bromopropiophenone is influenced by environmental factors such as light, temperature, and the presence of other chemical agents. While generally stable under recommended conditions, its reactivity as an α -haloketone makes it susceptible to specific degradation pathways.[\[1\]](#)[\[6\]](#)

Key Stability Factors:

- **Light Sensitivity:** The compound is noted to be light-sensitive, suggesting that exposure to light, particularly UV radiation, can induce degradation.[\[2\]](#)[\[3\]](#)
- **Thermal Stability:** It is considered stable under normal, controlled temperature conditions.[\[6\]](#) However, elevated temperatures can accelerate degradation reactions.
- **Chemical Incompatibility:** α -Bromopropiophenone should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents, as these can promote decomposition.[\[6\]](#)
- **Hydrolytic Stability:** As a reactive α -haloketone, it is susceptible to nucleophilic attack.[\[1\]](#) Hydrolysis, particularly under basic or neutral conditions, is a potential degradation pathway.

leading to the substitution of the bromine atom.

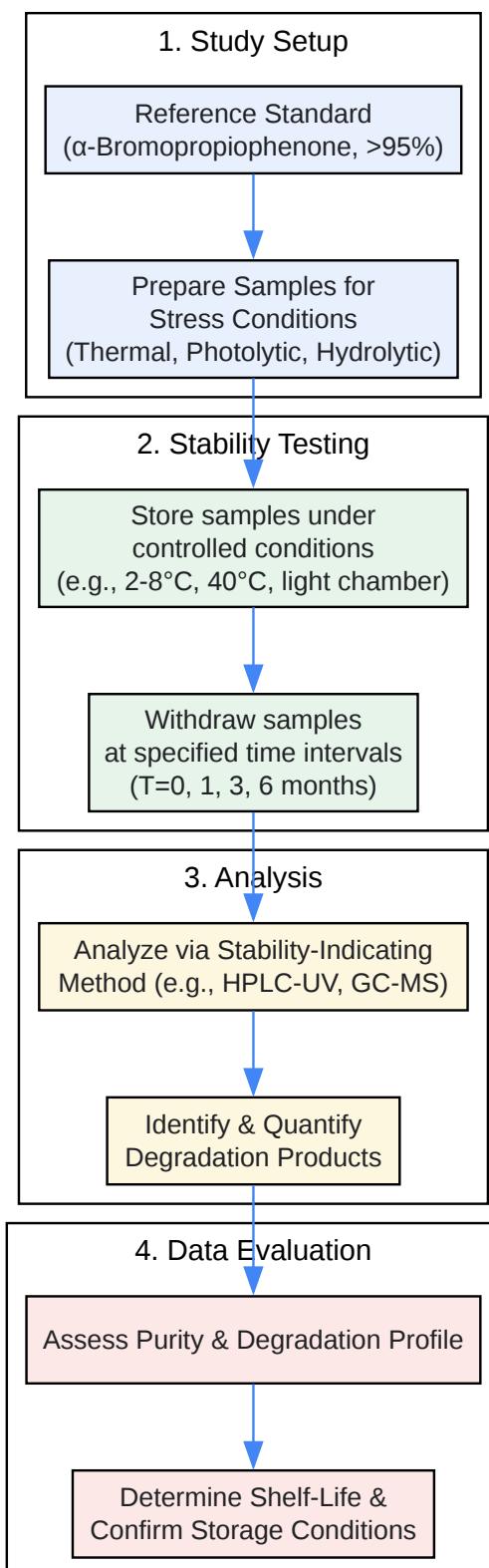
A plausible degradation pathway for α -bromopropiophenone is hydrolysis, which would result in the formation of α -hydroxypropiophenone and hydrobromic acid.

[Click to download full resolution via product page](#)

Caption: Plausible hydrolytic degradation pathway for α -bromopropiophenone.

Recommended Storage Conditions

To maintain the integrity and purity of α -bromopropiophenone, adherence to specific storage protocols is essential. These conditions are designed to mitigate the risks identified in the stability profile.


Parameter	Recommendation	Rationale	Citations
Temperature	2-8°C	To minimize thermal degradation and slow down potential side reactions.	
Atmosphere	Store in a dry, well-ventilated place.	To prevent moisture absorption which can lead to hydrolysis.	[6]
Container	Keep container tightly closed.	To prevent contamination and exposure to moisture and air.	[6]
Light Exposure	Protect from light.	Due to its light-sensitive nature, storage in an amber or opaque container is advised.	[2][3]
Incompatibilities	Store away from strong oxidizing agents, acids, bases, and reducing agents.	To prevent chemical reactions that would degrade the compound.	[6]

Experimental Protocols for Stability Assessment

A comprehensive stability study for α -bromopropiophenone involves subjecting the compound to controlled stress conditions and analyzing its purity and degradation products over time. While specific degradation kinetics are not publicly available, a standard workflow can be established using common analytical techniques.[7]

General Experimental Workflow

The assessment of chemical stability typically follows a structured workflow from sample preparation to data analysis. This process is crucial for developing a stability-indicating analytical method.

[Click to download full resolution via product page](#)

Caption: General workflow for a chemical stability study.

Methodology: HPLC-UV for Potency and Purity

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a cornerstone for assessing the purity of a substance and separating its degradation products.

Objective: To develop and validate an HPLC-UV method capable of quantifying α -bromopropiophenone and resolving it from any potential degradants.

1. Instrumentation and Materials:

- HPLC system with a UV detector, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Acetonitrile and water gradient.
- Standard: α -Bromopropiophenone reference standard of known purity.
- Sample Diluent: Mobile phase or a suitable organic solvent.

2. Chromatographic Conditions (Example):

- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 245 nm (based on the chromophore).
- Injection Volume: 10 μ L

3. Sample Preparation:

- Standard Solution: Prepare a stock solution of the reference standard in the diluent at approximately 1 mg/mL. Create working standards by serial dilution.
- Sample Solution: Accurately weigh and dissolve the α -bromopropiophenone sample in the diluent to a known concentration (e.g., 1 mg/mL).

4. Forced Degradation Study:

- Acid/Base Hydrolysis: Reflux the sample with 0.1N HCl and 0.1N NaOH, respectively. Neutralize before injection.
- Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
- Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
- Photodegradation: Expose the sample solution to UV light (e.g., ICH-compliant photostability chamber).
- Analyze all stressed samples by the developed HPLC method to ensure peak purity and separation of degradants from the main peak.

5. Data Analysis:

- Calculate the percentage of α -bromopropiophenone remaining at each time point using the peak area relative to the initial (T=0) sample.
- Identify and quantify degradation products using a relative response factor or by isolating and characterizing them using techniques like Mass Spectrometry (MS).^[7]

By following this guide, researchers and drug development professionals can ensure the proper handling, storage, and stability assessment of α -bromopropiophenone, thereby safeguarding the quality and integrity of their synthetic processes and final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]
- 2. CAS 2114-00-3: α -Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 3. α -Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 4. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ijmr.net.in [ijmr.net.in]
- To cite this document: BenchChem. [Stability and storage conditions for α -bromopropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084759#stability-and-storage-conditions-for-bromopropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com